1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
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Overview
Description
1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound characterized by its aromatic structure It is a derivative of benzene, featuring an ethyl group and a complex ether linkage involving a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method includes the alkylation of 4-methoxyphenol with ethyl bromide to form 4-ethyl-4-methoxyphenol. This intermediate is then subjected to an etherification reaction with 2-(4-methoxyphenoxy)ethanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The ether linkages may also enable hydrogen bonding with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1-Ethyl-4-methoxybenzene: Lacks the additional ether linkage, making it less versatile in chemical reactions.
4-Ethyl-2-methoxyphenol: Contains a hydroxyl group instead of the ether linkage, altering its reactivity and applications.
1-Ethyl-4-[2-(4-hydroxyphenoxy)ethoxy]benzene: Similar structure but with a hydroxyl group, affecting its solubility and biological activity.
Uniqueness: 1-Ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is unique due to its combination of an ethyl group, a methoxy group, and an ether linkage, providing a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-14-4-6-16(7-5-14)19-12-13-20-17-10-8-15(18-2)9-11-17/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPDQZBLSDSWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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